molecular formula C4H3ClN2O2S B12972182 6-Chloropyridazine-3-sulfinic acid

6-Chloropyridazine-3-sulfinic acid

Cat. No.: B12972182
M. Wt: 178.60 g/mol
InChI Key: ZFWYKDBCPZLKFM-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-sulfinic acid is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a sulfinic acid (-SO₂H) group at position 2. Pyridazine derivatives are of significant interest in medicinal chemistry and agrochemical research due to their electron-deficient aromatic system, which facilitates diverse reactivity with nucleophiles and electrophiles.

Properties

Molecular Formula

C4H3ClN2O2S

Molecular Weight

178.60 g/mol

IUPAC Name

6-chloropyridazine-3-sulfinic acid

InChI

InChI=1S/C4H3ClN2O2S/c5-3-1-2-4(7-6-3)10(8)9/h1-2H,(H,8,9)

InChI Key

ZFWYKDBCPZLKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1S(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyridazine-3-sulfinic acid typically involves the chlorination of pyridazine derivatives followed by sulfonation. One common method includes the oxidation of 3-chloropyridazine to 3-chloropyridazine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield the sulfinic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridazine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfides.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloropyridazine-3-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloropyridazine-3-sulfinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Functional Group Variations

The following table compares 6-Chloropyridazine-3-sulfinic acid with key analogs, highlighting structural and functional differences:

Compound Name CAS Number Functional Group Key Properties/Applications References
This compound Not explicitly provided -SO₂H (sulfinic acid) High acidity, potential intermediate in sulfonamide synthesis Inferred from analogs
6-Chloropyridazine-3-carboxylic acid 1121-79-5 -COOH (carboxylic acid) Used as a building block in pharmaceuticals; moderate solubility in polar solvents
6-Chloropyridazine-3-carboxamide 66346-83-6 -CONH₂ (amide) Improved metabolic stability; explored in drug discovery
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride Not provided -SO₂Cl (sulfonyl chloride) Reactive intermediate for agrochemicals; high electrophilicity
6-Chloropyridine-3-sulfonamide 40741-46-6 -SO₂NH₂ (sulfonamide) Antimicrobial applications; enhanced solubility compared to sulfinic acid

Physicochemical Properties

  • Solubility : Sulfinic acid derivatives generally exhibit higher water solubility than their carboxylic acid or amide counterparts due to stronger hydrogen-bonding capacity. For instance, 6-chloropyridazine-3-carboxylic acid is sparingly soluble in water, whereas sulfonamide analogs (e.g., 6-chloropyridine-3-sulfonamide) show improved solubility .
  • Thermal Stability : Sulfonyl chlorides (e.g., 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride) are thermally unstable and require cold storage, while sulfinic acids are more stable under ambient conditions .

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